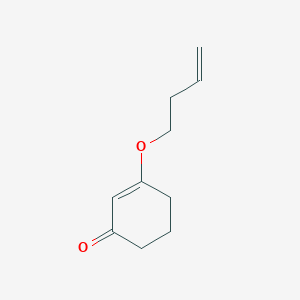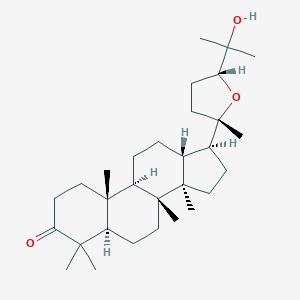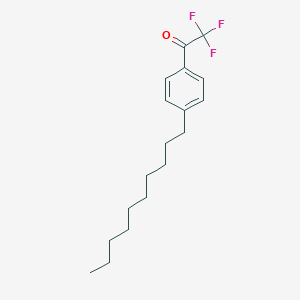
3-But-3-enoxycyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Butenyloxy)-2-cyclohexene-1-one is an organic compound characterized by a cyclohexene ring substituted with a butenyloxy group at the third position and a ketone group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Butenyloxy)-2-cyclohexene-1-one typically involves the reaction of cyclohexene-1-one with 3-butenyloxy reagents under specific conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Williamson ether synthesis, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(3-Butenyloxy)-2-cyclohexene-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The butenyloxy group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and various substituted cyclohexene derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(3-Butenyloxy)-2-cyclohexene-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(3-Butenyloxy)-2-cyclohexene-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. Specific pathways and targets may include cyclooxygenase enzymes and other key regulatory proteins involved in inflammation and cellular signaling .
類似化合物との比較
Similar Compounds
3-(3-Butenyloxy)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a cyclohexene ring.
4-Methoxyphenyl 4-(3-butenyloxy)benzoate: Contains a methoxyphenyl group and a benzoate ester.
2-(3-Butenyl)-2-oxazoline: Features an oxazoline ring with a butenyl substituent.
Uniqueness
3-(3-Butenyloxy)-2-cyclohexene-1-one is unique due to its combination of a cyclohexene ring and a butenyloxy group, which imparts distinct chemical reactivity and potential applications. Its structural features enable it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.
特性
CAS番号 |
109183-36-0 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
3-but-3-enoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,8H,1,3-7H2 |
InChIキー |
ZUFFEYOPMOBCPB-UHFFFAOYSA-N |
SMILES |
C=CCCOC1=CC(=O)CCC1 |
正規SMILES |
C=CCCOC1=CC(=O)CCC1 |
同義語 |
2-Cyclohexen-1-one,3-(3-butenyloxy)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)







